molecular formula C12H24ClNO2 B1400653 Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride CAS No. 402825-02-9

Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride

Cat. No.: B1400653
CAS No.: 402825-02-9
M. Wt: 249.78 g/mol
InChI Key: GPPVARHUGJVMMH-RFVHGSKJSA-N
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Description

Definition and International Union of Pure and Applied Chemistry Nomenclature

This compound is formally defined as the hydrochloride salt of the ethyl ester of (2R)-2-amino-4-cyclohexylbutanoic acid. The compound is registered under Chemical Abstracts Service number 402825-02-9 and possesses the molecular formula C12H23NO2·HCl. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name reflects the stereochemical designation at the second carbon position, indicating the R-configuration that distinguishes this compound from its enantiomeric counterpart.

The structural designation incorporates several key nomenclature elements: the ethyl ester functionality at the carboxyl terminus, the amino group substitution at the second carbon position, and the cyclohexyl group attachment at the fourth carbon of the butanoic acid backbone. This nomenclature system provides precise identification of the compound's stereochemical and constitutional features, ensuring accurate scientific communication across research disciplines.

Historical Context and Discovery

The development and characterization of this compound emerged from systematic investigations into chiral amino acid derivatives during the late twentieth and early twenty-first centuries. Research into cyclohexyl-substituted amino acid esters gained momentum as pharmaceutical chemists recognized the potential of these structures as building blocks for bioactive compounds. The synthetic methodology for producing such compounds evolved from traditional amino acid chemistry techniques, incorporating advances in asymmetric synthesis and stereochemical control.

Historical documentation reveals that related cyclohexyl amino acid derivatives were initially investigated for their potential biological activities and synthetic utility in medicinal chemistry applications. The specific (2R)-configured compound represents part of a broader family of stereoisomeric amino acid esters that have been systematically studied to understand structure-activity relationships and optimize synthetic approaches.

Relevance in Modern Chemical Research

Contemporary chemical research has positioned this compound as a significant intermediate in pharmaceutical synthesis and organic chemistry methodology development. The compound serves as a primary and secondary intermediate in various synthetic pathways, demonstrating its versatility in chemical transformations. Recent investigations have highlighted its role in the development of histone deacetylase inhibitors and other therapeutically relevant molecules.

The compound's relevance extends to asymmetric synthesis research, where it functions as a chiral building block for constructing complex molecular architectures. Modern synthetic chemistry has embraced such amino acid derivatives for their ability to introduce both stereochemical information and functional diversity into target molecules. Research groups have utilized this compound in nickel-catalyzed enantioconvergent cross-coupling reactions, achieving high yields and excellent enantiomeric excess in the production of unnatural alpha-amino acid derivatives.

The compound's applications in medicinal chemistry research encompass its use in developing compounds targeting neurological disorders and enzyme inhibition studies. Its structural features make it particularly suitable for investigating protein-ligand interactions and metabolic pathway modulation.

Overview of Structural Features

The structural architecture of this compound incorporates several distinctive molecular features that contribute to its chemical and biological properties. The compound presents as an off-white powder with a molecular weight of approximately 249.78 grams per mole when accounting for the hydrochloride salt form. The (2R)-stereochemical configuration at the alpha-carbon position represents a critical structural element that influences the compound's biological activity and synthetic utility.

Table 1: Fundamental Molecular Properties

Property Value Reference
Chemical Abstracts Service Number 402825-02-9
Molecular Formula C12H23NO2·HCl
Molecular Weight 249.78 g/mol
Physical Appearance Off-white powder
Purity (Commercial) 97%

The cyclohexyl substituent at the fourth carbon position introduces significant conformational flexibility and hydrophobic character to the molecule. This structural feature distinguishes the compound from simpler amino acid derivatives and contributes to its unique physicochemical properties. The ethyl ester functionality provides synthetic versatility, allowing for various chemical transformations including hydrolysis, reduction, and coupling reactions.

The presence of the amino group at the second carbon position, combined with the specific (2R)-stereochemistry, creates a chiral center that is crucial for the compound's biological activity and synthetic applications. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it more suitable for handling and storage under standard laboratory conditions.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple scientific perspectives, emphasizing its chemical characteristics, synthetic applications, and research significance. The scope encompasses detailed analysis of the compound's structural features, stereochemical properties, and role in contemporary chemical research methodologies.

The primary objectives include elucidating the compound's fundamental chemical properties, examining its synthetic utility in pharmaceutical and organic chemistry applications, and analyzing its significance in modern research contexts. This review seeks to consolidate current knowledge regarding the compound's chemical behavior, synthetic accessibility, and potential applications in various research domains.

The analysis incorporates data from multiple authoritative sources, including peer-reviewed publications, chemical databases, and commercial supplier specifications, to provide a comprehensive understanding of the compound's properties and applications. Special attention is directed toward the compound's stereochemical features and their implications for biological activity and synthetic utility.

Table 2: Stereochemical and Analytical Data

Parameter Data Reference
Stereochemical Center (2R)-configuration
Simplified Molecular Input Line Entry System CCOC(=O)C@@HN.Cl
International Chemical Identifier Key GPPVARHUGJVMMH-RFVHGSKJSA-N
Storage Conditions Room temperature, sealed
Industrial Grade Available

The review framework incorporates both fundamental chemical principles and applied research findings to present a balanced perspective on the compound's significance in contemporary chemistry. This approach ensures comprehensive coverage of the topic while maintaining scientific rigor and accuracy in the presentation of technical information.

Properties

IUPAC Name

ethyl (2R)-2-amino-4-cyclohexylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h10-11H,2-9,13H2,1H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPVARHUGJVMMH-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Wittig Reaction

A common starting material is 1,4-cyclohexanedione , which undergoes a Wittig reaction with ethyl acetate triphenylphosphine ylide to form ethyl 2-(4-carbonylcyclohexenyl)acetate. This step is conducted in solvents such as toluene, dioxane, or tetrahydrofuran at temperatures ranging from 60 to 120 °C. The molar ratio of cyclohexanedione to ylide is maintained between 1.2:1 and 1.5:1 to optimize yield and reaction efficiency.

Oxime Formation

The carbonyl group in the intermediate is converted to an oxime by reaction with hydroxylamine hydrochloride under acid catalysis. Acid catalysts such as oxalic acid, fumaric acid, or maleic acid are used. The reaction is performed in solvents like acetonitrile, methanol, ethanol, tetrahydrofuran, or dioxane at 50-100 °C. This step yields ethyl 2-(4-oximido cyclohexenyl)acetate with yields around 78-82% depending on conditions.

Catalytic Hydrogenation

The oxime intermediate is subjected to catalytic hydrogenation to reduce the oxime to the corresponding amine, forming ethyl 2-(4-aminocyclohexyl)acetate. Catalysts such as palladium on carbon (Pd-C) or Raney nickel are used in methanol or ethanol solvents. The reaction is carried out at mild temperatures (20-30 °C) and hydrogen pressures of 5-10 bar. Catalyst loading is typically 5-10% by mass.

Extension to Butanoate and Amino Group Introduction

To obtain the target compound Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride, further elongation of the carbon chain and stereoselective introduction of the amino group at the 2-position is required. This often involves:

  • Use of chiral resolution or asymmetric synthesis techniques,
  • Enzymatic methods such as lipase-mediated hydrolysis or esterification to achieve optical purity,
  • Protection and deprotection strategies to control functional group transformations.

For example, enzymatic hydrolysis of racemic trans-1-acetoxy-2-bromocyclohexane derivatives followed by subsequent functional group modifications can yield optically active intermediates suitable for further elaboration.

Formation of Hydrochloride Salt

The final amine-containing ester is converted into the hydrochloride salt by treatment with hydrochloric acid, facilitating isolation and enhancing compound stability.

Detailed Reaction Conditions and Yields

Step Reagents & Catalysts Solvents Conditions Yield (%) Notes
Wittig Reaction Ethyl acetate triphenylphosphine ylide Toluene, Dioxane, THF 60-120 °C, 20 h ~87 Molar ratio cyclohexanedione:ylide 1.2-1.5:1
Oxime Formation Hydroxylamine hydrochloride, acid catalyst Acetonitrile, Methanol, Ethanol, THF, Dioxane 50-100 °C, reflux 1.5 h 78-82 Acid catalysts: oxalic, fumaric, maleic acids
Catalytic Hydrogenation Pd-C or Raney Ni (5-10%) Methanol, Ethanol 20-30 °C, 5-10 bar H2 pressure Not specified Mild conditions, selective reduction
Enzymatic Resolution/Asymmetric Synthesis Lipases (e.g., Pseudomonas cepacia) Various Variable Variable Used for optical purity enhancement
Hydrochloride Salt Formation HCl Appropriate solvent Ambient temperature Quantitative Salt formation for stability

Research Findings and Industrial Relevance

  • The described method starting from 1,4-cyclohexanedione is advantageous due to the accessibility of raw materials, mild reaction conditions, and good industrial scalability.
  • Use of acid catalysts for oxime formation allows for efficient conversion with good yields and manageable reaction times.
  • Catalytic hydrogenation under mild conditions ensures selective reduction of the oxime without affecting other functional groups.
  • Enzymatic methods for optical resolution, although sometimes requiring longer reaction times and higher enzyme loading, provide a route to optically pure intermediates critical for pharmaceutical applications.
  • The hydrochloride salt form is preferred for pharmaceutical use due to improved solubility and stability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Chemistry

Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride serves as a crucial building block in synthesizing more complex molecules. It can undergo various chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form oximes or nitro compounds.
  • Reduction : The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Substitution : The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

These reactions enable the modification of the compound for various applications in research and industry.

Biology

Research has indicated that this compound may modulate biological pathways through its interactions with specific molecular targets. Key areas of investigation include:

  • Neuroprotective Effects : Studies have shown that this compound can reduce cell death in neuronal cell lines exposed to oxidative stress, suggesting potential applications in neuroprotection.
  • Receptor Interaction : Investigations into receptor binding affinities suggest modulation of GABAergic and glutamatergic systems, which may have implications for treating anxiety and mood disorders.
  • Antimicrobial Activity : In vitro tests demonstrated moderate antibacterial activity against specific strains, indicating further exploration into its efficacy as an antimicrobial agent.

Medicine

The compound is being explored for its potential therapeutic effects, particularly in treating neurological disorders due to its ability to interact with biological molecules effectively. The mechanisms of action involve hydrogen bonding from the amino group and hydrophobic interactions from the cyclohexyl group, enhancing binding affinity to certain receptors or enzymes.

Case Studies and Research Findings

Several studies have highlighted the applications and effects of this compound:

Neuroprotective Studies

A study evaluated the neuroprotective effects on neuronal cell lines exposed to oxidative stress, showing promising results in reducing cell death.

Receptor Interaction Studies

Investigations indicated potential modulation of GABAergic and glutamatergic systems, suggesting implications for anxiety and mood disorders.

Antimicrobial Activity Assessment

In vitro tests demonstrated moderate antibacterial activity against specific strains, warranting further exploration into its mechanism and efficacy as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues with Cyclic or Branched Substituents

  • Ethyl (2R,4R)-4-Methylpipecolate (CAS 74892-82-3, sc-498002): This compound shares a chiral amino ester framework but incorporates a piperidine-derived methyl group. Priced at $480.00 for 100 mg, its higher cost reflects increased synthetic complexity due to the fused bicyclic structure.
  • Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride (EP 4374877 A2): A patent-listed compound synthesized via dioxane-HCl treatment, this analog features a branched dimethyl group and methylamino substituent. Its ¹H-NMR data (DMSO-d6: δ 9.00 ppm for NH, 3.79 ppm for methoxy) highlight distinct electronic environments compared to the cyclohexyl-containing target compound. The tert-butyl group in its precursor may confer steric hindrance during synthesis, contrasting with the cyclohexyl group’s conformational flexibility .

Fluorinated and Sulfur-Containing Derivatives

  • Ethyl 4-Amino-2,2-Difluorobutanoate Hydrochloride (CAS 2243512-15-2): Fluorination at the second carbon introduces electronegative substituents, altering solubility and metabolic stability. This derivative is supplied by multiple manufacturers, suggesting industrial relevance. The difluoro group may enhance bioavailability compared to the cyclohexyl analog, though at the expense of increased synthetic challenges .
  • 2-(2-Amino-acetylamino)-4-methylsulfanyl-butyric Acid Ethyl Ester Hydrochloride (CAS 1397000-76-8): This sulfur-containing analog (C9H19ClN2O3S, MW 270.78) incorporates a methylthio group and glycyl-amino side chain. Its applications span peptide synthesis and enzyme inhibition studies, with a focus on sulfur-mediated interactions .

Comparative Data Table

Compound Name CAS Key Substituents Price (per mg) Key Applications
Ethyl (2R)-2-Amino-4-cyclohexylbutanoate HCl 402825-02-9 Cyclohexyl, (2R)-amino $0.43 Drug intermediates, chiral synth
Ethyl (2R,4R)-4-Methylpipecolate 74892-82-3 Methylpiperidine, (2R,4R)-chirality $4.80 Rigid receptor ligands
Ethyl 4-Amino-2,2-Difluorobutanoate HCl 2243512-15-2 Difluoro, linear chain N/A Bioavailability studies
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl N/A Branched dimethyl, methylamino N/A Patent-listed synth intermediate
2-(2-Amino-acetylamino)-4-methylsulfanyl-butyrate HCl 1397000-76-8 Methylthio, glycyl-amino N/A Peptide mimetics, redox studies

Price data sourced from Santa Cruz Biotechnology (2025) ; structural data from patents and supplier catalogs .

Key Research Findings

  • Stereochemical Impact : The (2R)-configuration in the target compound enhances enantioselectivity in asymmetric synthesis compared to racemic analogs like ethyl (2S,4S)-4-methylpipecolate (CAS 78306-52-2, sc-498007) .
  • Cyclohexyl vs. Fluorinated Groups: Cyclohexyl substituents improve lipid solubility, favoring blood-brain barrier penetration, whereas fluorinated analogs (e.g., Ethyl 4-Amino-2,3,5,6-Tetrafluorobenzoate) exhibit superior metabolic stability in pharmacokinetic studies .
  • Synthetic Accessibility : The target compound’s straightforward synthesis (e.g., direct HCl salt formation) contrasts with multi-step routes for methylpipecolate derivatives, as seen in EP 4374877 A2 .

Biological Activity

Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative analysis with similar compounds.

Overview of the Compound

  • Chemical Formula : C₁₂H₂₄ClNO₂
  • Molecular Weight : Approximately 239.79 g/mol
  • CAS Number : 402825-02-9

This compound is characterized by its amino acid structure combined with a cyclohexyl group, which contributes to its unique steric and electronic properties. This combination influences its reactivity and biological interactions, making it a valuable candidate for further research in drug development and therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : Cyclohexylamine and ethyl 2-bromo-4-oxobutanoate.
  • Formation of Intermediate : Reaction under basic conditions to yield an intermediate compound.
  • Reduction and Hydrolysis : Converting the intermediate into the target compound.
  • Formation of Hydrochloride Salt : Treatment with hydrochloric acid to enhance solubility.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, influencing their structure and function.
  • Hydrophobic Interactions : The cyclohexyl group enhances binding affinity to certain receptors or enzymes, modulating biochemical pathways.

Biological Activities

This compound has been studied for several potential biological activities:

  • Neuroprotective Effects : Preliminary studies suggest it may have a role in protecting neuronal cells under stress conditions.
  • Modulation of Neurotransmitter Systems : Potential interactions with neurotransmitter receptors could influence mood and cognitive functions.
  • Antimicrobial Activity : Some research indicates possible antimicrobial properties, though further investigation is needed.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against similar compounds:

Compound NameStructural FeaturesUnique Properties
Ethyl (2S)-2-Amino-4-cyclohexylbutanoate hydrochlorideStereoisomer of Ethyl (2R)Different stereochemistry may influence biological activity
4-Aminobutanoic acidLinear structure without cyclohexyl groupPrimarily acts as a neurotransmitter
CyclohexylamineContains cyclohexane but lacks amino acid functionalityStronger basicity; used in various chemical syntheses

The presence of the cyclohexyl group in this compound imparts unique hydrophobic properties that enhance its interaction with biological targets compared to its analogs.

Case Studies and Research Findings

Research has focused on various aspects of this compound's biological activity:

  • Neuroprotective Studies :
    • A study evaluated the neuroprotective effects on neuronal cell lines exposed to oxidative stress, showing promising results in reducing cell death.
  • Receptor Interaction Studies :
    • Investigations into receptor binding affinities indicated potential modulation of GABAergic and glutamatergic systems, suggesting implications for anxiety and mood disorders.
  • Antimicrobial Activity Assessment :
    • In vitro tests demonstrated moderate antibacterial activity against specific strains, warranting further exploration into its mechanism and efficacy as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl (2R)-2-Amino-4-cyclohexylbutanoate Hydrochloride, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : A common approach involves enantioselective catalytic hydrogenation of a keto ester precursor (e.g., ethyl 2-keto-4-cyclohexylbutanoate) using chiral catalysts like Ru-BINAP complexes to achieve the (2R) configuration . Boc (tert-butoxycarbonyl) protection of the amine group prior to acid hydrolysis and subsequent HCl treatment can yield the hydrochloride salt while preserving stereochemistry . Enantiomeric purity (>99%) should be confirmed via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H-NMR : Look for characteristic signals such as the ethyl ester triplet (~1.2–1.4 ppm for CH3, ~4.1–4.3 ppm for CH2O), the cyclohexyl multiplet (1.4–2.1 ppm), and the amine proton (broad singlet ~8–9 ppm in DMSO-d6) .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z = calculated molecular weight (e.g., C12H23NO2·HCl: 263.12 g/mol for neutral base + 36.46 g/mol for HCl).
  • IR : Confirm ester carbonyl (C=O stretch ~1730 cm⁻¹) and ammonium chloride (N-H stretch ~2500–3000 cm⁻¹) .

Q. What are the critical storage conditions to maintain compound stability?

  • Methodological Answer : Store at +5°C in a desiccator under inert gas (N2/Ar) to prevent hydrolysis of the ester group or amine oxidation. Aqueous solutions should be prepared fresh due to susceptibility to racemization at neutral/basic pH .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s reactivity or binding affinity in biological systems?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., amino acid transporters or enzymes). The cyclohexyl group’s hydrophobicity may favor binding to hydrophobic pockets .
  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. The ester and ammonium groups are key reactive centers .
  • MD Simulations : Simulate solvation dynamics in water/DMSO to assess stability under experimental conditions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or impurity peaks)?

  • Methodological Answer :

  • Impurity Profiling : Perform LC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect byproducts (e.g., de-esterified or racemized derivatives).
  • Variable Temperature NMR : If splitting arises from dynamic effects (e.g., hindered rotation of the cyclohexyl group), acquire spectra at 25°C and 60°C to observe signal coalescence .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals by correlating adjacent nuclei (e.g., cyclohexyl CH2 groups vs. ester CH2) .

Q. How can researchers design assays to evaluate the compound’s role in modulating amino acid metabolism or transport?

  • Methodological Answer :

  • Competitive Uptake Assays : Use radiolabeled amino acids (e.g., ³H-leucine) in cell lines (e.g., HEK293) expressing LAT1 transporters. Measure inhibition via scintillation counting .
  • Enzyme Inhibition Studies : Test against recombinant aminotransferases (e.g., branched-chain aminotransferase) using NADH-coupled assays; monitor absorbance at 340 nm .
  • Metabolomics : Treat cells with the compound and analyze intracellular amino acid levels via LC-MS/MS to identify metabolic perturbations .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Catalyst Loading Optimization : Reduce Ru-BINAP catalyst loadings to 0.1–0.5 mol% while maintaining >98% ee by adjusting H2 pressure (50–100 psi) and temperature (25–40°C) .
  • Continuous Flow Reactors : Improve reaction control for Boc deprotection (HCl/dioxane) to minimize racemization. Monitor pH to ensure complete salt formation .
  • Crystallization : Use anti-solvent (e.g., diethyl ether) to precipitate the hydrochloride salt, ensuring high purity (>99%) via recrystallization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride
Reactant of Route 2
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Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride

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